molecular formula C21H23N3O6S B14122600 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No.: B14122600
M. Wt: 445.5 g/mol
InChI Key: DIYWBPPVNFODCV-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide is a complex organic compound with a molecular structure that includes a benzodioxole group, a piperidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole group is synthesized through a reaction involving catechol and formaldehyde under acidic conditions.

    Amidation Reaction: The benzodioxole intermediate is then reacted with an amine to form the benzodioxole amine.

    Coupling with Piperidine: The benzodioxole amine is coupled with a piperidine derivative under basic conditions to form the desired piperidine carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or piperidine derivatives.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industrial Applications: The compound is investigated for its use as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as carbonic anhydrase and receptors involved in cell signaling.

    Pathways Involved: It affects pathways related to angiogenesis and cell proliferation by inhibiting key enzymes and receptors.

    Mode of Action: The compound binds to the active site of the target enzyme or receptor, inhibiting its function and leading to downstream effects such as reduced cell growth or altered signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
  • 1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H23N3O6S/c25-20(23-16-8-9-18-19(11-16)30-14-29-18)12-22-21(26)15-5-4-10-24(13-15)31(27,28)17-6-2-1-3-7-17/h1-3,6-9,11,15H,4-5,10,12-14H2,(H,22,26)(H,23,25)

InChI Key

DIYWBPPVNFODCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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